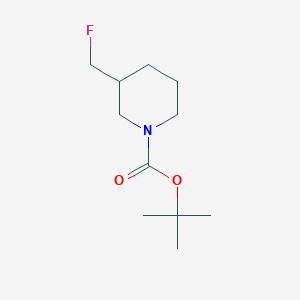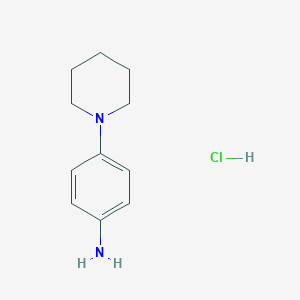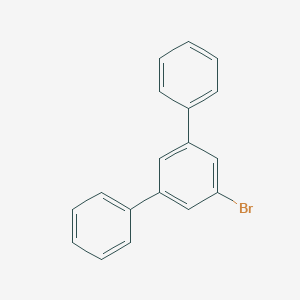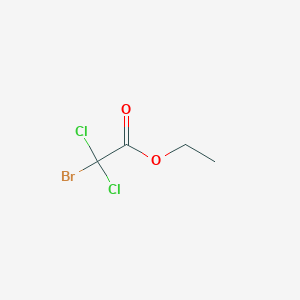
4-(Phenylethynyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylethynyl)pyrimidin-2-amine, also known as PEP, is a compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies due to its unique chemical structure and properties. In
Mechanism of Action
4-(Phenylethynyl)pyrimidin-2-amine exerts its effects by interacting with specific targets in the body. It has been found to bind to and inhibit the activity of certain enzymes and proteins, including COX-2, EGFR, and HIV-1 protease. By inhibiting these targets, 4-(Phenylethynyl)pyrimidin-2-amine can reduce inflammation, prevent cancer cell growth, and inhibit the replication of viruses.
Biochemical and Physiological Effects:
4-(Phenylethynyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in many inflammatory diseases. 4-(Phenylethynyl)pyrimidin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
4-(Phenylethynyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have low toxicity, making it safe for use in in vitro and in vivo studies. However, one limitation of 4-(Phenylethynyl)pyrimidin-2-amine is that it can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 4-(Phenylethynyl)pyrimidin-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Studies have shown that 4-(Phenylethynyl)pyrimidin-2-amine has neuroprotective effects, and further research could explore its potential for treating Alzheimer's and Parkinson's disease. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have anti-viral properties, and future research could investigate its potential for treating viral infections such as HIV and hepatitis C. Finally, 4-(Phenylethynyl)pyrimidin-2-amine could be further optimized for use in drug development, potentially leading to the development of new and more effective therapies for a range of diseases.
Synthesis Methods
The synthesis of 4-(Phenylethynyl)pyrimidin-2-amine involves the reaction of 4-bromo-2-chloropyrimidine with phenylacetylene in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to yield 4-(Phenylethynyl)pyrimidin-2-amine. This method has been optimized to produce high yields of 4-(Phenylethynyl)pyrimidin-2-amine with excellent purity.
Scientific Research Applications
4-(Phenylethynyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(Phenylethynyl)pyrimidin-2-amine has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been shown to have neuroprotective effects, making it potentially useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)










